molecular formula C24H19Cl2N3O4 B2595427 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 898453-57-1

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No. B2595427
CAS RN: 898453-57-1
M. Wt: 484.33
InChI Key: DNDWUOXKYSZADM-UHFFFAOYSA-N
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Description

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of indolizine derivative, which is a class of heterocyclic compounds that have shown promising results in medicinal and biological research.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Indolizine derivatives, including compounds with similar structures to 2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide, are synthesized through various chemical reactions, highlighting their versatility and adaptability in chemical synthesis (Kunishima et al., 2001). For instance, the formation of carboxamides from direct condensation of carboxylic acids and amines showcases a method that could potentially be applied to synthesize the specified compound efficiently.

Chemical Properties and Reactivity

The detailed chemical structures of indolizine derivatives allow for a wide range of chemical modifications, enabling the synthesis of compounds with tailored properties for specific research applications. The reactivity of these compounds with various reagents can be leveraged to explore novel chemical spaces (Ziyaadini et al., 2011).

Biological Applications

Antimicrobial and Antitumor Activities

Indolizine derivatives exhibit promising biological activities, including antimicrobial and antitumor properties. This suggests potential research applications in the development of new therapeutic agents. Studies have shown that similar compounds possess significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, which can be further explored through molecular docking studies (Mahanthesha et al., 2022).

Application to Tropical Diseases

The novel synthesis of isoxazoline indolizine amides for potential application to tropical diseases indicates that related compounds could be explored for their effectiveness against diseases prevalent in tropical regions. This underscores the potential for indolizine derivatives to contribute to the development of new treatments for neglected tropical diseases (Zhang et al., 2014).

Photoluminescent Materials

Some indolizine derivatives exhibit unique photoluminescent properties, suggesting applications in the development of new materials with potential uses in sensors, imaging, and optoelectronics. The pH-dependent optical properties of these compounds could be particularly useful in the design of pH sensors or as components in photoluminescent devices (Outlaw et al., 2016).

properties

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O4/c1-32-18-9-7-14(12-19(18)33-2)28-24(31)20-17-5-3-4-10-29(17)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWUOXKYSZADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

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